molecular formula C16H22ClNO4 B1410584 Ethyl 2-(1,3-benzodioxol-5-ylmethyl)piperidine-2-carboxylate hydrochloride CAS No. 1986846-18-7

Ethyl 2-(1,3-benzodioxol-5-ylmethyl)piperidine-2-carboxylate hydrochloride

Cat. No.: B1410584
CAS No.: 1986846-18-7
M. Wt: 327.8 g/mol
InChI Key: AOMJMWICUFJDSW-UHFFFAOYSA-N
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Description

Ethyl 2-(1,3-benzodioxol-5-ylmethyl)piperidine-2-carboxylate hydrochloride is a synthetic organic compound that features a piperidine ring substituted with an ethyl ester and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(1,3-benzodioxol-5-ylmethyl)piperidine-2-carboxylate hydrochloride typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Piperidine Ring Formation: The piperidine ring is formed via a Mannich reaction involving an aldehyde, an amine, and a ketone.

    Esterification: The carboxylic acid group on the piperidine ring is esterified using ethanol in the presence of an acid catalyst.

    Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the ester group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Ethyl 2-(1,3-benzodioxol-5-ylmethyl)piperidine-2-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(1,3-benzodioxol-5-ylmethyl)piperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The piperidine ring can influence the compound’s binding affinity and selectivity for these targets. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

  • Ethyl 2-(1,3-benzodioxol-5-ylmethyl)piperidine-2-carboxylate
  • Methyl 2-(1,3-benzodioxol-5-ylmethyl)piperidine-2-carboxylate
  • Ethyl 2-(1,3-benzodioxol-5-ylmethyl)pyrrolidine-2-carboxylate

Uniqueness: Ethyl 2-(1,3-benzodioxol-5-ylmethyl)piperidine-2-carboxylate hydrochloride is unique due to its specific combination of a benzodioxole moiety and a piperidine ring, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 2-(1,3-benzodioxol-5-ylmethyl)piperidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4.ClH/c1-2-19-15(18)16(7-3-4-8-17-16)10-12-5-6-13-14(9-12)21-11-20-13;/h5-6,9,17H,2-4,7-8,10-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMJMWICUFJDSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCCN1)CC2=CC3=C(C=C2)OCO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(1,3-benzodioxol-5-ylmethyl)piperidine-2-carboxylate hydrochloride
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Ethyl 2-(1,3-benzodioxol-5-ylmethyl)piperidine-2-carboxylate hydrochloride
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Ethyl 2-(1,3-benzodioxol-5-ylmethyl)piperidine-2-carboxylate hydrochloride
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Ethyl 2-(1,3-benzodioxol-5-ylmethyl)piperidine-2-carboxylate hydrochloride
Reactant of Route 5
Ethyl 2-(1,3-benzodioxol-5-ylmethyl)piperidine-2-carboxylate hydrochloride
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(1,3-benzodioxol-5-ylmethyl)piperidine-2-carboxylate hydrochloride

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